molecular formula C12H18ClN3O B15114107 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15114107
M. Wt: 255.74 g/mol
InChI Key: FHXHMHCTHFPZFW-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a furyl group and a pyrazolyl group connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The furyl and pyrazolyl groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of both furyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12;/h3-5,7-8,13H,2,6,9-10H2,1H3;1H

InChI Key

FHXHMHCTHFPZFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

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